1-Cyclohexylcyclopropan-1-amine
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1-cyclohexylcyclopropan-1-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17N/c10-9(6-7-9)8-4-2-1-3-5-8/h8H,1-7,10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HXCXNQLYGHWDNM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)C2(CC2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00651011 | |
| Record name | 1-Cyclohexylcyclopropan-1-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00651011 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
139.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
388095-20-3 | |
| Record name | 1-Cyclohexylcyclopropan-1-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00651011 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (1-cyclohexylcyclopropyl)amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthetic Methodologies for 1 Cyclohexylcyclopropan 1 Amine and Analogous Structures
Direct Synthetic Routes to Cyclopropylamines
Direct methods for the synthesis of cyclopropylamines often involve the formation of the cyclopropane (B1198618) ring and the introduction of the amine functionality in a concerted or sequential manner.
Amination Processes of Cyclopropanol Precursors
The amination of cyclopropanols presents a direct route to cyclopropylamines. longdom.org Cyclopropanols can serve as effective precursors, where the hydroxyl group is substituted by an amino group. researchgate.net This transformation can be achieved using ammonia (B1221849) or amine derivatives, often in the presence of a catalyst, providing an efficient and scalable method. longdom.org The inherent ring strain and the electron-donating nature of the hydroxyl group in cyclopropanols facilitate ring-opening reactions under mild conditions, which can be harnessed for amination. researchgate.net For instance, the reaction of cyclopropanols with amines can lead to the formation of cyclopropylamines. researchgate.net
A recent study detailed a method for synthesizing trans-2-substituted-cyclopropylamines from α-chloroaldehydes, which proceeds through a zinc homoenolate intermediate that is trapped by an amine, followed by ring-closure to yield the cyclopropylamine (B47189). chemrxiv.org
Reductive Amination Strategies for Cyclopropylamines
Reductive amination is a versatile and widely used method for synthesizing amines, including cyclopropylamines. longdom.orgorganic-chemistry.org This process typically involves the reaction of a ketone or aldehyde with an amine to form an imine or enamine intermediate, which is then reduced to the corresponding amine. masterorganicchemistry.comyoutube.comyoutube.com
For the synthesis of cyclopropylamines, cyclopropyl (B3062369) ketones or cyclopropanecarboxaldehydes serve as the carbonyl precursors. longdom.orgacs.org The reaction of a cyclopropyl ketone with an amine, such as p-anisidine, in the presence of a rhodium catalyst, can yield the corresponding cyclopropylamine. acs.org A variety of reducing agents can be employed, with sodium cyanoborohydride (NaBH3CN) and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)3) being particularly effective due to their selectivity for reducing imines in the presence of carbonyl groups. masterorganicchemistry.comlibretexts.org Borane-trimethylamine has also been shown to be an efficient reducing agent for this purpose. organic-chemistry.org
An interesting catalytic dichotomy has been observed in the reductive amination of cyclopropyl ketones. While a rhodium catalyst typically leads to the expected cyclopropylamine, switching to a ruthenium catalyst can result in a ring-expansion reaction to form pyrrolidines. acs.orgnih.govacs.org This highlights the critical role of the catalyst in directing the reaction pathway.
Table 1: Reductive Amination of Cyclopropyl Ketones
| Catalyst | Product | Reference |
| Rhodium | Cyclopropylamine | acs.org |
| Ruthenium | Pyrrolidine | acs.orgnih.govacs.org |
This table is based on research demonstrating the catalytic dichotomy in the reductive amination of cyclopropyl ketones.
Cyclopropanation Reactions for the Construction of Aminocyclopropanes
Cyclopropanation reactions, which involve the addition of a carbene or carbenoid to an alkene, are a fundamental method for constructing cyclopropane rings. wikipedia.orgwikipedia.org These methods have been adapted for the synthesis of aminocyclopropanes. nih.gov
Transition metal-catalyzed cyclopropanation is a prominent strategy. wikipedia.orgwikipedia.org Rhodium and copper complexes are commonly used catalysts for the reaction of diazo compounds with alkenes to form cyclopropanes. wikipedia.org For instance, the rhodium-catalyzed reaction of aryldiazoacetates with N-vinylphthalimide produces trans-2-aryl-1-aminocyclopropane carboxylates with high selectivity. organic-chemistry.org Engineered myoglobin (B1173299) and other hemoproteins have also been developed as biocatalysts for stereoselective cyclopropanation reactions. nih.gov
The Simmons-Smith reaction, which utilizes a zinc-copper couple and diiodomethane (B129776) to generate a carbenoid, is another classic method for cyclopropanation. wikipedia.orgmasterorganicchemistry.com While traditionally used for simple cyclopropanation, it has been adapted for the synthesis of cyclopropylamines. nih.gov
More recent advancements include the use of iodonium (B1229267) ylides in rhodium-catalyzed cyclopropanations and the development of cobalt-catalyzed reductive cyclopropanations, which offer complementary approaches to traditional zinc carbenoid chemistry. organic-chemistry.orgpurdue.edu
Synthesis from Cyclopropanecarboxaldehydes and Halogenated Cyclopropanes
Cyclopropanecarboxaldehydes can be converted to cyclopropylamines through reductive amination, as discussed previously. longdom.org These aldehydes can be prepared by the oxidation of cyclopropylmethanol. chemicalbook.com
Halogenated cyclopropanes also serve as precursors to cyclopropylamines. longdom.org The reaction of a cyclopropyl halide, such as cyclopropyl chloride, with ammonia or an amine can yield the corresponding cyclopropylamine through nucleophilic substitution. longdom.org The synthesis of halogenated cyclopropanes can be achieved through various methods, including the reaction of haloforms with alkenes in the presence of a strong base. masterorganicchemistry.comlibretexts.org Biocatalytic strategies have also been developed for the enantioselective synthesis of halogenated cyclopropanes. researchgate.net
Advanced Synthetic Approaches for Substituted Cyclopropylamine Derivatives
For the synthesis of more complex or substituted cyclopropylamine derivatives, advanced synthetic strategies are often employed.
Applications of the Curtius Rearrangement in Cyclopropylamine Synthesis
The Curtius rearrangement is a powerful and versatile reaction for the synthesis of primary amines from carboxylic acids. nih.govresearchgate.netrsc.org This reaction proceeds through an acyl azide (B81097) intermediate, which undergoes thermal or photochemical decomposition to an isocyanate, followed by hydrolysis or reaction with other nucleophiles to yield the amine. nih.govillinoisstate.edu A key advantage of the Curtius rearrangement is that the stereochemistry of the migrating group is retained. nih.gov
This rearrangement has been widely applied to the synthesis of cyclopropylamines. nih.govnih.gov Cyclopropanecarboxylic acids or their derivatives are converted to the corresponding acyl azides, which then undergo the Curtius rearrangement to furnish the cyclopropylamine. nih.govnih.gov For example, a cyclopropane carboxylic acid can be treated with diphenylphosphoryl azide (DPPA) and triethylamine (B128534) in the presence of tert-butanol (B103910) to directly afford the Boc-protected cyclopropylamine. nih.gov This method has been instrumental in the synthesis of various biologically active molecules containing the trans-cyclopropylamine scaffold. nih.gov
Table 2: Key Reagents in the Curtius Rearrangement for Cyclopropylamine Synthesis
| Reagent | Role | Reference |
| Diphenylphosphoryl azide (DPPA) | Forms acyl azide in situ | nih.gov |
| Sodium Azide | Reacts with mixed anhydride (B1165640) to form acyl azide | nih.gov |
| Trimethylsilyl azide | Reacts with anhydride to form isocyanate | nih.gov |
This table highlights common reagents used to initiate the Curtius rearrangement, a key step in the synthesis of many cyclopropylamines.
Kulinkovich Reaction Modifications and Applications
The Kulinkovich reaction and its subsequent modifications have become a powerful tool for the synthesis of cyclopropylamines from readily available starting materials like nitriles and amides. wikipedia.orgacsgcipr.org
The Kulinkovich-Szymoniak reaction, a key modification, enables the preparation of primary cyclopropylamines. This reaction proceeds by treating a nitrile with a Grignard reagent, such as ethylmagnesium bromide, in the presence of a titanium(IV) alkoxide, typically titanium(IV) isopropoxide. organic-chemistry.orgorganic-chemistry.org The reaction forms a titanacyclopropane intermediate which then reacts with the nitrile. organic-chemistry.org Subsequent treatment with a Lewis acid converts the resulting azatitanacycle into the desired cyclopropylamine. organic-chemistry.org It is crucial to control the stoichiometry, as using more than two equivalents of the Grignard reagent can lead to the formation of tertiary carbinamine byproducts. organic-chemistry.org Similarly, sub-stoichiometric amounts of the titanium catalyst decrease the yield of the cyclopropylamine. organic-chemistry.org
This methodology has been successfully applied to the synthesis of various cyclopropylamines, including constrained analogs of neurotransmitters like histamine (B1213489) and tryptamine. nih.gov The reaction tolerates a range of functional groups, including ethers, imines, and amides. wikipedia.org
Table 1: Key Features of the Kulinkovich-Szymoniak Reaction
| Feature | Description |
| Reactants | Nitriles and Grignard reagents (e.g., EtMgBr) |
| Catalyst | Titanium(IV) isopropoxide (stoichiometric) |
| Key Intermediate | Titanacyclopropane |
| Product | Primary cyclopropylamines |
| Activator | Lewis acid (for conversion of azatitanacycle) |
| Byproducts | Ketones, tertiary carbinamines |
Michael-Initiated Ring-Closure Reactions for Cyclopropane Formation
Michael-initiated ring-closure (MIRC) reactions provide a versatile and efficient pathway to cyclopropane structures. rsc.orgrsc.org This method involves the conjugate addition of a nucleophile (Michael donor) to an activated alkene (Michael acceptor), followed by an intramolecular cyclization that forms the cyclopropane ring. rsc.org
There are two main types of MIRC reactions. In Type I, the leaving group is part of the Michael acceptor. rsc.org In Type II, the leaving group is on the nucleophile. rsc.org A wide array of nucleophiles can be employed, including enolates, thiolates, and Grignard reagents. rsc.org The development of enantioselective MIRC reactions has been a significant advancement, allowing for the synthesis of chiral cyclopropanes with high stereocontrol. rsc.orgrsc.org This is often achieved through the use of chiral catalysts or by employing substrates with chiral auxiliaries. rsc.org
For the synthesis of nitrile-substituted cyclopropanes, a convenient method involves the reaction of 2-arylacetonitriles with α-bromoennitriles under basic conditions. nih.gov This tandem Michael addition-intramolecular cyclization proceeds efficiently without the need for transition-metal catalysts and tolerates a good range of functional groups. nih.gov
Metal-Catalyzed C-H Functionalization Strategies
The direct functionalization of C-H bonds is an increasingly important strategy in organic synthesis due to its atom and step economy. umich.edu In the context of cyclopropane synthesis, metal-catalyzed C-H functionalization offers a powerful approach to introduce functionality directly onto the cyclopropane ring. acs.orgrsc.org
One notable strategy involves directed remote metalation. For instance, N-arylcyclopropylamides can undergo site-selective and stereoselective β-lithiation when treated with tert-butyllithium. nih.gov The directing group on the nitrogen atom coordinates to the lithium base, leading to deprotonation at the β-position of the cyclopropane ring. The resulting organolithium species can then be quenched with various electrophiles to introduce a range of substituents. nih.gov
Transition-metal-catalyzed chelation-assisted C-H functionalization using strained rings like vinylcyclopropanes and cyclopropanols has also emerged as a robust method for constructing complex molecules. rsc.orgresearchgate.net These reactions capitalize on the inherent ring strain, which serves as a driving force for sequential C-H functionalization and ring scission. rsc.org
Ring-Opening Reactions of Donor-Acceptor Cyclopropanes with Amines
Donor-acceptor (D-A) cyclopropanes are valuable synthetic intermediates that readily undergo ring-opening reactions with various nucleophiles, including amines. researchgate.netrsc.org This approach provides access to 1,3-difunctionalized compounds. researchgate.net The reaction of D-A cyclopropanes with primary amines can lead to the formation of functionalized dihydropyrroles in a catalyst-free process, often promoted by solvents like hexafluoroisopropanol (HFIP). researchgate.net
The regioselectivity of the ring-opening is controlled by the electronic nature of the substituents on the cyclopropane ring. The nucleophilic amine attacks the carbon atom bearing the donor group, leading to cleavage of the adjacent bond. These reactions can be highly stereospecific. researchgate.net The development of asymmetric ring-opening reactions of D-A cyclopropanes has further expanded the utility of this methodology, enabling the synthesis of enantioenriched γ-aminobutyric acid derivatives and other valuable building blocks. nih.gov
Enantioselective Synthesis of Chiral Cyclopropylamine Scaffolds
The synthesis of enantiomerically pure cyclopropylamines is of great interest due to their prevalence in pharmaceuticals and agrochemicals. acs.org Several strategies have been developed to achieve high levels of stereocontrol in the formation of the cyclopropane ring.
Asymmetric Catalysis in Cyclopropanation Methods
Asymmetric catalysis is a powerful approach for the enantioselective synthesis of chiral cyclopropanes. dicp.ac.cn This often involves the use of chiral transition metal complexes that can effectively control the stereochemical outcome of the cyclopropanation reaction. dicp.ac.cnnih.gov
For example, cobalt(II) complexes of D2-symmetric chiral amidoporphyrin ligands have been shown to be highly effective catalysts for the asymmetric cyclopropanation of alkenes with α-heteroaryldiazomethanes. nih.gov This method provides access to valuable chiral heteroaryl cyclopropanes in high yields with excellent diastereoselectivity and enantioselectivity. nih.gov Similarly, chiral rhodium(III) complexes have been used to catalyze the enantioselective cyclopropanation of β,γ-unsaturated ketoesters with sulfoxonium ylides, affording optically pure 1,2,3-trisubstituted cyclopropanes. organic-chemistry.org The enantioselectivity in these reactions is often influenced by electronic effects of the substrates. capes.gov.br
Chiral Auxiliary-Mediated Approaches to Cyclopropylamines
Chiral auxiliaries are stereogenic groups that are temporarily incorporated into a substrate to direct the stereochemical course of a reaction. wikipedia.org This strategy has been successfully applied to the synthesis of chiral cyclopropylamines. numberanalytics.com
A common approach involves the attachment of a chiral auxiliary to the substrate, followed by a diastereoselective cyclopropanation reaction. nih.gov The chiral auxiliary is then removed to afford the enantiomerically enriched cyclopropane product. numberanalytics.com For example, chiral oxazolidinones can be used as auxiliaries in the asymmetric synthesis of chiral cyclopropane-carboxaldehydes through a sequence of aldol (B89426) reaction, directed cyclopropanation, and retro-aldol cleavage. rsc.org Pseudoephenamine has also been demonstrated to be a versatile chiral auxiliary for asymmetric alkylation reactions, leading to the formation of quaternary carbon centers with high stereocontrol. nih.gov
Table 2: Comparison of Enantioselective Strategies
| Strategy | Description | Advantages |
| Asymmetric Catalysis | Utilizes a chiral catalyst to control stereochemistry. | High catalytic turnover, potential for high enantioselectivity. dicp.ac.cnnih.gov |
| Chiral Auxiliary | A chiral molecule is temporarily attached to the substrate to direct the reaction. | Generally reliable, can be used for a wide range of substrates. wikipedia.orgnumberanalytics.com |
Biocatalytic Strategies: Imine Reductases and Reductive Aminases
The synthesis of chiral amines, including complex structures like 1-cyclohexylcyclopropan-1-amine, increasingly utilizes biocatalytic methods to achieve high stereoselectivity and yields under mild conditions. researchgate.net Imine reductases (IREDs) and reductive aminases (RedAms) are pivotal enzyme classes in this field, catalyzing the asymmetric reductive amination of a prochiral ketone precursor. rsc.org This one-pot reaction involves the coupling of a ketone with an amine donor, followed by a stereoselective reduction of the resulting imine intermediate to produce a chiral amine. rsc.orgresearchgate.net
The substrate scope of IREDs and RedAms is broad, encompassing a variety of cyclic ketones and amine donors. researchgate.net Research has demonstrated the successful application of IRED panels to screen for optimal catalysts for specific transformations. For instance, in the synthesis of secondary amines from saturated cyclic ketones, a panel of IREDs showed varying degrees of conversion and stereoselectivity, highlighting the importance of enzyme selection for a desired product. nih.gov In one study, the reductive amination of 3-methylcyclopentan-1-one with methylamine (B109427) was successful with 15 out of 16 tested IREDs, whereas with ammonia as the amine donor, only two IREDs showed activity. nih.gov This demonstrates the influence of both the ketone substrate and the amine donor on the enzymatic reaction.
The data below illustrates the performance of a selection of IREDs in the reductive amination of a cyclic ketone with methylamine, showcasing the potential for producing specific stereoisomers.
Table 1: Biocatalytic Reductive Amination of 3-methylcyclohex-2-en-1-one (1a) to (1S,3S)-3-methyl-N-methylcyclohexan-1-amine (1d) using various IREDs
| Entry | Biocatalyst | Conversion (%) | Diastereomeric Ratio (dr) | Enantiomeric Excess (ee) (%) |
| 1 | IRED-2 | 53 | 92:8 | >99.8 ((1S,3S)-1d) |
| 2 | IRED-3 | 68 | 93:7 | >99.8 ((1S,3S)-1d) |
| 3 | IRED-11 | 91 | 90:10 | >99.8 ((1S,3S)-1d) |
| 4 | IRED-13 | 75 | 92:8 | >99.8 ((1S,3S)-1d) |
| 5 | IRED-Pasc | >99 | 91:9 | >99.8 ((1S,3S)-1d) |
This table is generated based on data from a study on biocatalytic cascades for amine synthesis. nih.gov
This biocatalytic approach is directly applicable to the synthesis of this compound from its corresponding ketone, 1-cyclohexylcyclopropan-1-one, by selecting a suitable IRED or RedAm and an appropriate amine donor, such as ammonia.
Stereocontrolled Ketone-to-Amine Conversions in Cyclohexylamine (B46788) Derivatives
Beyond biocatalysis, stereocontrolled chemical synthesis provides powerful routes to cyclohexylamine derivatives from their ketone precursors. These methods often rely on asymmetric catalysis using chiral transition-metal complexes or employ substrate- or reagent-based control to direct the stereochemical outcome of the amination process. The challenge lies in controlling the facial selectivity of the nucleophilic attack on the carbonyl or the reduction of an intermediate imine, particularly in conformationally flexible systems like cyclohexanes. calstate.edu
One prominent strategy is the catalytic asymmetric α-alkenylation of alkylamines, which can be seen as an indirect method to form chiral amines from ketone-derived precursors like vinyl triflates. acs.org For example, a palladium-catalyzed reaction has been developed for the enantioselective coupling of primary alkylamines with vinyl bromides and triflates. acs.org In this process, a chiral ligand coordinates to the palladium center, creating a chiral environment that directs the formation of one enantiomer of the allylic amine product with high selectivity. This method is notable for its tolerance of a wide range of functional groups on both the amine and the vinyl partner. acs.org
The conversion of cyclohexyl triflates, which are readily prepared from the corresponding cyclohexanones, demonstrates the utility of this method for creating chiral cyclohexenylamines. These can then be hydrogenated to afford saturated chiral cyclohexylamines. The choice of ligand is critical for achieving high enantioselectivity.
The table below presents results from the palladium-catalyzed asymmetric α-alkenylation of an N-arylimidoyl cyanide alkylamine with various vinyl bromides, illustrating the high yields and enantioselectivities achievable.
Table 2: Palladium-Catalyzed Enantioselective Coupling of Alkylamine 1A-2 with Various Vinyl Bromides
| Product | Vinyl Bromide Substituent (R) | Yield (%) | Enantiomeric Excess (ee) (%) |
| 3Ab | 2,2-dimethyl | 76 | 97 |
| 3Ac | 2,2-tetramethylene | 62 | 95 |
| 3Ag | cis-propyl | 82 | 99 |
| 3Ak | cis-phenyl | 63 | 92 |
| 3Al | cis-(4-methoxyphenyl) | 48 | 94 |
This table is adapted from research on the catalytic asymmetric α-alkenylation of alkylamines. acs.org
Another approach involves the stereocontrolled reduction of imines derived from cyclohexanones. The stereochemical outcome can be influenced by the choice of reducing agent and the steric environment around the C=N bond. For complex polycyclic systems, intramolecular reactions such as the transannular ene reaction can set the stereochemistry of multiple centers in a single step, converting a keto group into a hydroxyl group that can subsequently be converted to an amine with retention or inversion of configuration. harvard.edu These methods underscore the versatility of chemical synthesis in achieving specific stereoisomers of cyclohexylamine derivatives, which are valuable building blocks in medicinal chemistry.
Reactivity and Mechanistic Investigations of 1 Cyclohexylcyclopropan 1 Amine Analogs
Cyclopropane (B1198618) Ring Reactivity Profiles
The high degree of ring strain in the cyclopropane ring of 1-cyclohexylcyclopropan-1-amine analogs renders it susceptible to various ring-opening reactions, cycloadditions, and intramolecular rearrangements. longdom.org The presence of the amine group, an electron-donating substituent, polarizes the cyclopropane ring, facilitating these transformations. acs.org
Pathways and Selectivity of Ring-Opening Reactions
Ring-opening reactions of cyclopropylamines are a cornerstone of their synthetic utility, providing access to a variety of functionalized acyclic and heterocyclic compounds. nih.govacs.org These reactions can be initiated by electrophiles, nucleophiles, or radical species, and the regioselectivity of the ring cleavage is often influenced by the substituents on the cyclopropane ring and the reaction conditions.
Donor-acceptor (D-A) cyclopropanes, where the amine acts as the donor and an electron-withdrawing group serves as the acceptor, are particularly prone to ring-opening. acs.org Lewis acid catalysis is often employed to activate the acceptor group, facilitating nucleophilic attack and subsequent ring cleavage. acs.orgsnnu.edu.cn For instance, the reaction of D-A cyclopropanes with chalcogenyl halides leads to ring-opened products with the halogen at the 1-position (adjacent to the donor) and the chalcogenyl group at the 3-position (next to the acceptor). acs.org The reaction proceeds with stereospecificity, as demonstrated with chiral starting materials. acs.org
Radical-mediated ring-opening reactions have also been extensively studied. The addition of a radical to a cyclopropylamine (B47189) derivative can generate a cyclopropyl-substituted carbon radical, which readily undergoes ring-opening to form a more stable alkyl radical. nih.gov This intermediate can then participate in further reactions, such as cyclization, to afford complex molecular architectures. nih.gov For example, the reaction of cyclopropanols with a silver(I)/persulfate system generates an alkoxy radical that undergoes ring-opening to an alkyl radical, which is then trapped by a halogen source. nih.gov
The table below summarizes the outcomes of selected ring-opening reactions of cyclopropylamine analogs.
| Reactant(s) | Conditions | Product(s) | Key Findings | Reference(s) |
| Donor-acceptor cyclopropanes, Chalcogenyl halides | - | Ring-opened 1-halo-3-chalcogenyl compounds | Stereospecific ring-opening. | acs.org |
| Cyclopropanols, AgNO₃/K₂S₂O₈, NCS | - | Chlorinated ketones | Radical-mediated ring-opening followed by chlorination. | nih.gov |
| Ethyl 2,2-dimethoxycyclopropanecarboxylates, Benzeneselenenyl chloride | Uncatalyzed or TiCl₄ catalyzed | 2-(phenylseleno)butanedioates and 3-phenylseleno derivatives | Regio- and stereoselective ring-opening influenced by substituents and catalyst. | rsc.org |
Cycloaddition Reactions Involving Cyclopropylamine Derivatives
Cyclopropylamines can participate in formal [3+2] cycloaddition reactions, providing a powerful method for the synthesis of five-membered rings, such as cyclopentanes and pyrrolidines. nih.govchemrxiv.org These reactions are often initiated by single-electron transfer (SET) from the cyclopropylamine to a suitable photosensitizer or an electron-deficient alkene, generating a nitrogen-centered radical cation. nih.gov This radical cation undergoes facile ring-opening to form a 1,3-radical cation intermediate, which then adds to an alkene in a stepwise or concerted manner.
Visible-light photocatalysis has emerged as a mild and efficient method to initiate these cycloadditions. nih.gov For example, using Ru(bpz)₃₂ as a photocatalyst, cyclopropylamines react with various alkenes to afford cyclopentane (B165970) derivatives with good regiocontrol. nih.gov The reaction tolerates a range of functional groups and often proceeds with high diastereoselectivity, particularly with bicyclic cyclopropylamines. nih.gov The stereochemistry at the carbon bearing the substituent on the cyclopropylamine is often retained in the product. nih.gov
The scope of these cycloadditions extends to various electron-deficient alkenes, including acrylates, methyl methacrylate (B99206), and maleates. chemrxiv.org The diastereoselectivity of the reaction can be influenced by the structure of both the cyclopropylamine and the alkene. chemrxiv.org For instance, the reaction of N-aryl cyclopropylamines with methyl methacrylate can lead to quantitative yields, albeit with modest diastereoselectivity, while trisubstituted olefins can afford higher diastereoselectivity. chemrxiv.org
Below is a table highlighting key findings from cycloaddition reactions of cyclopropylamine derivatives.
| Cyclopropylamine | Alkene | Catalyst/Conditions | Product | Diastereomeric Ratio (d.r.) | Reference(s) |
| N-Aryl cyclopropylamines | Styrene | Ru(bpz)₃₂, visible light | Cyclopentane derivative | 3:2 to no selectivity | nih.gov |
| Bicyclic cyclopropylamine | Styrene | Ru(bpz)₃₂, visible light | 6,5-fused bicyclic heterocycle | 4:1 | nih.gov |
| N-Aryl cyclopropylamine | Methyl methacrylate | Blue LEDs | Aminocyclopentane | Modest | chemrxiv.org |
| N-Aryl cyclopropylamine | Trisubstituted olefin | Blue LEDs | Aminocyclopentane | 9:1 | chemrxiv.org |
| N-Aryl cyclopropylamine | Methyl maleate/fumarate | Blue LEDs | Aminocyclopentane | 1:1 | chemrxiv.org |
Intramolecular Rearrangement Processes
Cyclopropylamine derivatives are prone to various intramolecular rearrangements, most notably the aza-Cope rearrangement and the cyclopropyliminium rearrangement. These reactions provide access to a variety of nitrogen-containing heterocyclic systems. mathnet.ruwikipedia.org
The 1-aza-Cope rearrangement is a longdom.orglongdom.org-sigmatropic rearrangement of a nitrogen-containing 1,5-diene. wikipedia.orgchem-station.com While generally having high activation barriers, the release of ring strain in cyclopropyl-containing substrates can facilitate this rearrangement at lower temperatures. wikipedia.org
The cyclopropyliminium rearrangement , also known as the Cloke-Wilson rearrangement, involves the transformation of a cyclopropylimine into a pyrroline (B1223166). rsc.orgresearchgate.net This rearrangement is typically acid-catalyzed and proceeds through the formation of a cyclopropyliminium ion intermediate. mathnet.rucolab.ws The subsequent cleavage of a cyclopropane bond leads to a stabilized carbocation, which then undergoes cyclization to form the five-membered pyrroline ring. This rearrangement has been observed in various systems, including 2-cyclopropylthiazoles, which rearrange to form dihydropyrrolothiazolium salts upon heating. mathnet.rucolab.ws The reactivity of these systems can be influenced by the substitution pattern on the cyclopropane ring and the nature of the heterocyclic core. mathnet.ruresearchgate.net For example, 2-cyclopropylbenzimidazoles with substituents at the C1 position of the cyclopropane ring yield C3-substituted 2,3-dihydropyrrolo[1,2-a]benzimidazoles. rsc.org
Amine Functional Group Reactivity in Cyclopropylamine Systems
The amine group in this compound and its analogs plays a crucial role in their chemical behavior, acting as a nucleophile and a precursor to reactive imine and iminium ion intermediates. longdom.orgmasterorganicchemistry.com
Nucleophilic Characteristics and Their Role in Organic Transformations
The lone pair of electrons on the nitrogen atom of the amine group confers nucleophilic character to cyclopropylamines. longdom.orgmasterorganicchemistry.com This nucleophilicity allows them to participate in a variety of organic transformations, including substitution and addition reactions. The basicity and nucleophilicity of amines are generally correlated, with stronger bases often being stronger nucleophiles. masterorganicchemistry.com However, steric hindrance around the nitrogen atom can reduce nucleophilicity without significantly affecting basicity. masterorganicchemistry.com
The nucleophilicity of the amine is fundamental to many of the reactions discussed previously, such as the formation of imines and the initiation of certain rearrangement and cycloaddition pathways. nih.govlibretexts.org In many synthetic applications, the amine acts as an internal nucleophile, attacking an electrophilic center within the same molecule to form cyclic structures.
Formation and Reactivity of Imine and Iminium Ion Intermediates
The reaction of primary amines, such as this compound, with aldehydes or ketones leads to the formation of imines , which contain a carbon-nitrogen double bond. libretexts.orgmasterorganicchemistry.comyoutube.com This condensation reaction is typically reversible and is often catalyzed by acid. libretexts.orgnih.gov The formation of an imine from a cyclopropylamine sets the stage for further reactivity, particularly rearrangements. nih.gov
Protonation of the imine nitrogen or reaction with an electrophile generates a highly reactive iminium ion . masterorganicchemistry.comnih.gov Iminium ions are more electrophilic than the corresponding imines and are key intermediates in many organic reactions. masterorganicchemistry.comnih.gov The increased electrophilicity of the iminium ion facilitates nucleophilic attack at the carbon atom of the C=N bond. nih.gov
The formation of a cyclopropyliminium ion is the critical first step in the cyclopropyliminium rearrangement. mathnet.rucolab.ws The positive charge on the nitrogen atom activates the cyclopropane ring towards cleavage, initiating the rearrangement cascade that ultimately leads to the formation of pyrroline derivatives. mathnet.ruacs.org The stability of the resulting carbocation after ring opening plays a significant role in directing the course of the reaction.
The general mechanism for imine and iminium ion formation is outlined below:
Nucleophilic attack: The amine nitrogen attacks the carbonyl carbon of an aldehyde or ketone. libretexts.orgyoutube.com
Proton transfer: A proton is transferred to the oxygen atom, forming a carbinolamine. libretexts.org
Protonation of hydroxyl: The hydroxyl group is protonated to form a good leaving group (water). libretexts.org
Elimination of water: The lone pair on the nitrogen pushes out water to form the iminium ion. libretexts.orgkhanacademy.org
Deprotonation: A base removes a proton from the nitrogen to give the neutral imine. libretexts.org
Generation and Synthetic Utility of Amine Radical Cations
The generation of amine radical cations from cyclopropylamines like this compound represents a pivotal step in unlocking their synthetic potential. beilstein-journals.org An amine radical cation is an odd-electron species formed by the one-electron oxidation of the corresponding amine. beilstein-journals.orgnih.gov This transformation can be achieved through various methods, including electrochemistry, chemical oxidants, and, most notably, photoredox catalysis. beilstein-journals.orgnih.gov Once formed, the amine radical cation exhibits unique reactivity, largely influenced by the presence of the strained cyclopropane ring. nih.gov
A key reactive pathway for cyclopropylamine radical cations is the cleavage of the C-C bond alpha to the nitrogen atom. nih.gov This ring-opening event is driven by the release of the inherent ring strain of the cyclopropane (approximately 29.0 kcal/mol), leading to the formation of a γ-carbon radical and an iminium ion, a species known as a "distonic radical cation". nih.govwikipedia.org This intermediate is exceptionally useful as it contains both a nucleophilic radical site and an electrophilic iminium ion site within the same molecule, enabling a variety of subsequent transformations. nih.gov
The synthetic utility of these intermediates is significant. For example, the radical portion of the distonic ion can participate in Giese-type additions to electron-deficient alkenes. nih.gov This is followed by cyclization, where the nucleophilic enamine attacks the electrophilic iminium ion, to form new ring systems. This strategy has been successfully applied in intermolecular [3+2] annulations between cyclopropylamines and olefins to construct substituted pyrrolidines. nih.gov The reactivity of the amine radical cation is not always guaranteed to proceed via ring-opening; factors such as the substitution on the aromatic ring (in N-aryl cyclopropylamines) can influence whether the reaction proceeds through ring-opening or nucleophilic attack on the aromatic system. vt.edu
Catalytic Transformations Involving Cyclopropylamine Derivatives
The unique structural and electronic properties of the cyclopropylamine moiety have made it a valuable substrate in various catalytic transformations. Modern catalytic methods provide powerful tools to functionalize these strained rings, often with high selectivity and efficiency.
Photoredox Catalysis and its Application in Amine Radical Chemistry
Visible-light photoredox catalysis has emerged as a premier method for generating amine radical cations from cyclopropylamines under mild conditions. beilstein-journals.orgnih.gov This technique utilizes a photocatalyst, typically a ruthenium or iridium polypyridyl complex, which becomes a potent oxidant upon excitation with visible light. beilstein-journals.orgnih.gov Amines, serving as electron donors, can reductively quench the excited photocatalyst, undergoing a single-electron transfer (SET) to form the amine radical cation and the reduced form of the catalyst. nih.govyoutube.com
Table 1: Examples of Photoredox-Catalyzed [3+2] Annulation of a Cyclopropylaniline with Alkenes nih.gov The following table showcases the scope of the reaction with various electron-deficient alkenes.
| Alkene Acceptor | Product | Yield (%) |
| Methyl acrylate | Methyl 1,5-diphenylpyrrolidine-3-carboxylate | 90 |
| Acrylonitrile | 1,5-diphenylpyrrolidine-3-carbonitrile | 75 |
| Methyl vinyl ketone | 1-(1,5-diphenylpyrrolidin-3-yl)ethan-1-one | 60 |
| N-Phenylmaleimide | 1,5,6a-triphenyl-3a,4,6,6a-tetrahydropyrrolo[3,4-c]pyrrole-1,3(2H,3aH)-dione | 88 |
This synergistic approach, combining the generation of a reactive intermediate with its subsequent trapping, highlights the power of photoredox catalysis in amine radical chemistry. beilstein-journals.orgnih.gov
Transition Metal Catalysis (e.g., Nickel-catalyzed reactions)
Transition metal catalysis provides a complementary approach for the functionalization of cyclopropylamines, primarily through cross-coupling reactions. nih.gov While palladium has been used, nickel catalysis has proven particularly effective for the challenging C(sp²)-N cross-coupling of cyclopropylamine with (hetero)aryl electrophiles. chemrxiv.orgacs.org These reactions are crucial for synthesizing N-arylcyclopropylamines, a structural motif found in numerous pharmaceutically active compounds. acs.org
Researchers have developed highly effective nickel precatalysts incorporating specialized bisphosphine ligands that can achieve the N-arylation of cyclopropylamine at room temperature. acs.org These catalysts demonstrate broad scope, successfully coupling cyclopropylamine with a range of (hetero)aryl chlorides, bromides, and triflates, including those that are electron-rich or sterically hindered, which are often challenging substrates for other metal catalysts. acs.org The success of these reactions relies on the careful design of the ligand scaffold around the nickel center, which facilitates both the oxidative addition and reductive elimination steps of the catalytic cycle. acs.org
Table 2: Nickel-Catalyzed N-Arylation of Cyclopropylamine with Various Aryl Halides acs.org The data illustrates the versatility of the nickel catalyst system across different electrophiles.
| Aryl Halide | Ligand/Precatalyst | Product | Yield (%) |
| 4-Chlorotoluene | C3 | N-(p-tolyl)cyclopropanamine | 94 |
| 3-Chloropyridine | C3 | N-(pyridin-3-yl)cyclopropanamine | 94 |
| 1-Bromo-4-methoxybenzene | C3 | N-(4-methoxyphenyl)cyclopropanamine | 91 |
| 4-Chloroanisole | C4 | N-(4-methoxyphenyl)cyclopropanamine | 92 |
| 1-Chloro-3,5-dimethylbenzene | C3 | N-(3,5-dimethylphenyl)cyclopropanamine | 98 |
Note: C3 and C4 refer to specific (L)NiCl(o-tolyl) precatalysts with different o-phenylene-bridged bisphosphine ligands as described in the source literature. acs.org
Organocatalytic Applications (e.g., N-Heterocyclic Carbene Catalysis, Chiral Amine Catalysis)
Organocatalysis offers a metal-free alternative for activating and functionalizing molecules, including cyclopropane derivatives.
N-Heterocyclic Carbene (NHC) Catalysis: N-Heterocyclic carbenes (NHCs) are versatile organocatalysts that can generate acyl anions, enolates, and other reactive intermediates. nih.govmdpi.com In the context of cyclopropane chemistry, NHCs can be part of cooperative catalytic systems. For instance, a dual-catalytic approach combining photoredox and NHC catalysis has been developed for the formal C(sp³)–H acylation of aryl cyclopropanes. nih.gov This method proceeds through a deconstruction-reconstruction strategy, where the cyclopropane ring is first opened and functionalized, and then subsequently closed to yield the acylated cyclopropane product. nih.gov This avoids the need for pre-installed directing groups, which is often a requirement in transition-metal-catalyzed C-H functionalization. nih.gov
Chiral Amine Catalysis: Chiral amines are fundamental in asymmetric organocatalysis, enabling the synthesis of enantiomerically enriched products. nih.govnih.gov Cyclopropylamines themselves can serve as valuable chiral building blocks. For example, chiral cyclopropylamines derived from natural products like pinene have been synthesized and used as precursors for new chiral ligands for transition metals. rsc.org
Furthermore, chiral amine catalysts can activate cyclopropane-containing substrates in novel ways. In one organocatalytic strategy, a chiral secondary amine catalyst condenses with a cyclopropylacetaldehyde to form a chiral enamine. nih.gov This in-situ-generated intermediate activates the cyclopropane ring, facilitating a highly stereoselective [2+2] cycloaddition with olefinic oxindoles to form spirocyclobutaneoxindoles with excellent diastereo- and enantioselectivity. nih.gov This reaction functionalizes the usually inert sites of the donor-acceptor cyclopropane, demonstrating a unique activation mode distinct from typical ring-opening pathways. nih.gov
Computational and Theoretical Studies on 1 Cyclohexylcyclopropan 1 Amine Systems
Molecular Docking Simulations and Ligand-Protein Interaction Analysis
Molecular docking is a computational technique used to predict the preferred orientation of a molecule when bound to a larger molecule, such as a protein, to form a stable complex. springernature.comchemrevlett.com This method is instrumental in drug discovery for predicting the binding affinity and mode of action of a ligand. For compounds containing a cyclopropylamine (B47189) scaffold, such as analogs of 1-cyclohexylcyclopropan-1-amine, molecular docking is frequently employed to study their interactions with enzyme active sites, particularly monoamine oxidases (MAO-A and MAO-B) and lysine-specific demethylase 1 (LSD1). nih.govnih.govnih.gov
In studies of cyclopropylamine-based inhibitors, molecular docking simulations reveal key interactions within the enzyme's binding pocket. For instance, docking studies of tranylcypromine (B92988) derivatives, which feature a cyclopropylamine ring, have shown that the cyclopropane (B1198618) core can form covalent adducts with the FAD cofactor of KDM1A. nih.gov The orientation and substitution on the cyclopropylamine ring are critical for determining selectivity and inhibitory activity. nih.gov
The interactions typically observed in docking simulations of similar compounds include:
Hydrogen Bonding: The amine group of the cyclopropylamine can act as a hydrogen bond donor, interacting with specific amino acid residues in the active site. nih.gov
Covalent Bonding: In the case of irreversible inhibitors like many cyclopropylamine-based MAO inhibitors, docking can help to model the formation of a covalent bond with the enzyme's cofactor. nih.gov
A representative example of docking results for a set of inhibitors with a target protein is shown in the table below. The binding affinity is a measure of the strength of the interaction, with more negative values indicating a stronger bond.
| Compound | Target Protein | Binding Affinity (kcal/mol) | Key Interacting Residues |
| Compound A | MAO-A | -8.5 | TYR407, TYR444 |
| Compound B | MAO-B | -9.2 | TYR398, TYR435 |
| Compound C | LSD1 | -7.9 | HIS564, TRP751 |
This table is illustrative and based on typical values found for related cyclopropylamine inhibitors.
Conformational Analysis and Energy Landscape Exploration
Conformational analysis is the study of the different spatial arrangements of atoms in a molecule and the energy associated with each arrangement. youtube.comdalalinstitute.com For a molecule like this compound, with its flexible cyclohexyl ring and the rigid cyclopropyl (B3062369) group, understanding the preferred conformations is crucial for predicting its biological activity. The relative orientation of the cyclohexyl and cyclopropylamine groups will dictate how the molecule presents itself to a biological target.
The cyclohexane (B81311) ring can exist in several conformations, with the chair form being the most stable. openstax.orglibretexts.org The substituents on the ring can be in either axial or equatorial positions, with the equatorial position generally being more stable for bulky groups to minimize steric hindrance. openstax.org In the case of this compound, the cyclopropylamine group is a bulky substituent on the cyclohexane ring.
Computational methods, such as molecular mechanics and quantum mechanics, are used to explore the potential energy surface of the molecule and identify the low-energy conformations. nih.gov This analysis can reveal the energy barriers between different conformations and the population of each conformer at a given temperature.
The energy landscape of a molecule provides a comprehensive view of its conformational possibilities. For this compound, the key conformational variables would include the rotation around the bond connecting the cyclohexyl and cyclopropyl rings and the puckering of the cyclohexane ring.
Below is an illustrative table of the relative energies of different conformations for a substituted cyclohexane, which is analogous to the cyclohexyl portion of the target molecule.
| Conformer | Substituent Position | Relative Energy (kcal/mol) |
| Chair | Equatorial | 0 |
| Chair | Axial | 1.7 |
| Twist-Boat | - | 5.5 |
| Boat | - | 6.9 |
This table provides typical relative energy values for a monosubstituted cyclohexane.
Quantum Chemical Calculations for Elucidating Reaction Mechanisms
Quantum chemical calculations, such as Density Functional Theory (DFT), are powerful tools for investigating the electronic structure of molecules and elucidating reaction mechanisms at the atomic level. rsc.orgresearchgate.net For cyclopropylamine derivatives, these calculations are particularly useful for understanding the mechanism of enzyme inhibition, such as the irreversible inhibition of monoamine oxidase. tandfonline.comtandfonline.comrsc.org
The inhibition of MAO by cyclopropylamines like tranylcypromine is believed to proceed through a radical mechanism involving the transfer of an electron from the nitrogen atom to the FAD cofactor of the enzyme. nih.govyoutube.comyoutube.com Quantum chemical calculations can model this process, determining the structures of intermediates and transition states and calculating the activation energies for each step of the reaction. rsc.org
These calculations can provide valuable insights into:
Reaction Pathways: Identifying the most likely sequence of events leading to the formation of a covalent adduct between the inhibitor and the enzyme.
Activation Energies: Quantifying the energy barriers for each step, which helps to understand the kinetics of the inhibition process. tandfonline.com
Electronic Properties: Analyzing the distribution of electrons in the molecule and how it changes during the reaction, which is crucial for understanding the reactivity of the cyclopropylamine moiety.
The following table presents hypothetical activation energies for key steps in a proposed enzyme inhibition mechanism, illustrating the type of data that can be obtained from quantum chemical calculations.
| Reaction Step | Description | Calculated Activation Energy (kcal/mol) |
| 1 | Single Electron Transfer | 15.2 |
| 2 | Radical Recombination | 5.8 |
| 3 | Covalent Adduct Formation | 2.1 |
This table is for illustrative purposes and represents the kind of data generated in quantum chemical studies of reaction mechanisms.
Computational Approaches to Structure-Activity Relationship (SAR) Analysis
Structure-Activity Relationship (SAR) analysis aims to correlate the chemical structure of a compound with its biological activity. nih.govnih.gov Computational SAR methods, including Quantitative Structure-Activity Relationship (QSAR) modeling, are widely used in drug discovery to design more potent and selective compounds. nih.govacs.orgtandfonline.com For a series of compounds related to this compound, QSAR models can be developed to predict their inhibitory activity against a specific target.
In a typical QSAR study, a set of molecules with known activities is used to build a mathematical model that relates molecular descriptors to the observed activity. mdpi.com These descriptors can be based on various molecular properties, including:
Electronic Properties: Such as partial charges, dipole moment, and HOMO/LUMO energies.
Steric Properties: Related to the size and shape of the molecule.
Hydrophobic Properties: Quantifying the lipophilicity of the molecule.
For cyclopropylamine derivatives, SAR studies have highlighted the importance of the substitution pattern on both the cyclopropane and any associated aromatic or aliphatic rings for inhibitory potency and selectivity. nih.govresearchgate.net For instance, the size and nature of the substituent on the cyclopropylamine ring can influence selectivity between MAO-A and MAO-B. nih.gov
A hypothetical QSAR equation might look like this:
log(1/IC₅₀) = 0.5 * LogP - 0.2 * MW + 1.5 * (number of H-bond donors) + constant
This equation illustrates how different molecular properties (LogP for lipophilicity, MW for molecular weight, and the number of hydrogen bond donors) can be correlated to the biological activity (IC₅₀).
The table below shows a hypothetical dataset that could be used to build a QSAR model for a series of MAO inhibitors.
| Compound | log(1/IC₅₀) | LogP | Molecular Weight |
| Analog 1 | 5.2 | 2.1 | 250 |
| Analog 2 | 5.8 | 2.5 | 265 |
| Analog 3 | 6.1 | 2.8 | 280 |
| Analog 4 | 4.9 | 1.9 | 240 |
This table is illustrative of the data used in QSAR studies.
Applications in Medicinal Chemistry and Biological Research
Utilization as Key Building Blocks for Complex Bioactive Molecules
The rigid and conformationally constrained nature of the cyclopropane (B1198618) ring, combined with the versatile reactivity of the primary amine, makes cyclopropylamine (B47189) derivatives valuable scaffolds in drug discovery. The incorporation of a cyclohexyl group introduces lipophilicity, which can significantly influence a molecule's pharmacokinetic and pharmacodynamic properties. This combination in 1-Cyclohexylcyclopropan-1-amine offers a unique three-dimensional structure that can be exploited for the synthesis of complex bioactive molecules. The cyclopropylamine unit can serve as a bioisosteric replacement for other groups, enhancing metabolic stability and binding affinity to biological targets.
Design and Development of Targeted Therapeutic Agents
The unique structural features of this compound and its derivatives make them attractive candidates for the design of a variety of targeted therapeutic agents.
Anticancer Compounds, Including HER2 Inhibitors
While no specific studies on this compound as a HER2 inhibitor were identified, the broader class of cyclopropane-containing compounds has shown promise in oncology. For instance, derivatives of 1-phenylcyclopropane carboxamide have been investigated for their antiproliferative effects. nih.gov The rigid cyclopropane scaffold can orient substituents in a precise manner, facilitating interactions with the binding sites of cancer-related proteins. The development of celecoxib (B62257) analogues, which are COX-2 inhibitors with anticancer properties, highlights the utility of cyclic structures in this field. nih.gov
Antiviral Agents
The search for novel antiviral agents is a continuous effort in medicinal chemistry. Although direct evidence for the antiviral activity of this compound is not available, the structural components are found in known antiviral compounds. The development of various heterocyclic compounds containing cyclic moieties underscores the potential for this class of molecules in antiviral research.
Neurotransmitter Modulators (e.g., Monoamine Oxidase Inhibitors)
The cyclopropylamine scaffold is a well-known pharmacophore in the design of monoamine oxidase (MAO) inhibitors. nih.govresearchgate.netresearchgate.net Tranylcypromine (B92988), a clinically used antidepressant, features a cyclopropylamine core. Research on cis-cyclopropylamines has demonstrated their potential as selective and irreversible inhibitors of MAO-B, an important target in the treatment of Parkinson's disease. nih.govresearchgate.net One study identified cis-N-benzyl-2-methoxycyclopropylamine as a potent MAO-B inhibitor with an IC50 value of 5 nM. nih.govresearchgate.net The cyclohexyl group in this compound could further modulate the selectivity and potency of such derivatives. Flavonoid-based MAO inhibitors have also shown antiproliferative effects in prostate cancer cells, suggesting a potential dual-action therapeutic approach. mdpi.com
Compounds Exhibiting Central Nervous System (CNS) Activity
The lipophilic nature of the cyclohexyl group suggests that derivatives of this compound could penetrate the blood-brain barrier, a prerequisite for CNS activity. The evaluation of 1-[1-(2-benzo[b]thienyl)cyclohexyl]piperidine (BTCP) homologues has shown their potential as dopamine-uptake inhibitors. nih.gov This indicates that the cyclohexylamine (B46788) moiety can be a key component for CNS-active compounds.
Antimicrobial and Antifungal Activity Investigations
Derivatives containing cyclopropane and cyclohexane (B81311) rings have been explored for their antimicrobial and antifungal properties. nih.govmedwinpublishers.com Studies on amide derivatives with a cyclopropane core have revealed compounds with moderate to promising antifungal activity against Candida albicans, with some showing a minimum inhibitory concentration (MIC80) of 16 μg/mL. nih.gov Furthermore, certain cyclohexane derivatives have demonstrated better antimicrobial efficacy against Gram-negative bacteria compared to Gram-positive bacteria and fungi. medwinpublishers.com The combination of both cyclic moieties in this compound could lead to the development of novel antimicrobial agents.
Pharmacological Profile Investigations of Cyclopropylamine Derivatives
The evaluation of a potential drug candidate involves a multifaceted investigation into its interaction with biological systems. For cyclopropylamine derivatives, this includes computational modeling, in vivo efficacy testing, and specific enzyme inhibition assays to build a comprehensive pharmacological profile.
Before costly and time-consuming synthesis and in vivo testing, computational (in silico) methods are employed to predict the ADMET properties of drug candidates. nih.govresearchgate.net These predictive models help to identify potential liabilities early in the drug discovery process, allowing for structural modifications to improve drug-like characteristics. For cyclopropylamine derivatives, key parameters are assessed to estimate their viability as orally administered drugs. nih.govresearchgate.net
Commonly evaluated in silico parameters include those from Lipinski's Rule of Five (e.g., molecular weight, logP, hydrogen bond donors and acceptors) and other descriptors for toxicity and metabolic stability. mdpi.com For instance, the AMES test is a widely used computational model to predict the mutagenic potential of a compound, which is a critical indicator of carcinogenicity. nih.gov Parameters such as total clearance and interaction with transporters like the organic cation transporter 2 (OCT2) provide insights into the excretion pathways of a molecule. nih.gov
Table 1: Representative In Silico ADMET Parameters for Drug Discovery
| Parameter | Description | Desired Range/Outcome | Significance in Drug Development |
| Molecular Weight (MW) | The mass of one mole of the substance. | < 500 Da | Influences absorption and distribution. |
| logP | The logarithm of the partition coefficient between octanol (B41247) and water. | < 5 | A measure of lipophilicity, affecting solubility and membrane permeability. |
| Hydrogen Bond Donors (HBD) | The number of N-H and O-H bonds. | < 5 | Affects solubility and binding to targets. |
| Hydrogen Bond Acceptors (HBA) | The number of nitrogen and oxygen atoms. | < 10 | Influences solubility and target interaction. |
| AMES Toxicity | Predicts the mutagenic potential of a compound. | Negative | Indicates a lower likelihood of being a carcinogen. nih.gov |
| CNS Penetration | Predicts the ability to cross the blood-brain barrier. | Varies by target | Crucial for drugs targeting the central nervous system. nih.gov |
| Total Clearance | The predicted rate of drug removal from the body. | Moderate | Determines dosing frequency and potential for accumulation. nih.gov |
These computational tools allow chemists to virtually screen libraries of compounds and prioritize those with the most promising ADMET profiles for synthesis.
Following promising in silico and in vitro data, candidate compounds are evaluated in living organisms (in vivo) to assess their efficacy and biological effects in a complex physiological system. Derivatives containing cyclohexyl and cyclopropyl (B3062369) motifs have been investigated for a range of therapeutic applications. For example, compounds incorporating a cyclohexene (B86901) moiety have demonstrated anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines like TNF-α and IL-6. mdpi.com
In other studies, amidrazone derivatives containing a cyclohexanecarboxylic acid moiety have exhibited a wide spectrum of biological activities, including antinociceptive (pain-relieving) and anti-inflammatory properties. mdpi.com The efficacy of such compounds is often tested in animal models of disease, such as mitogen-stimulated peripheral blood mononuclear cells (PBMCs) to assess anti-proliferative and cytokine-inhibiting effects. mdpi.com These in vivo studies are crucial for validating the therapeutic potential of a compound and understanding its behavior within a whole organism before it can be considered for clinical development.
Table 2: Examples of In Vivo Biological Activities of Related Structures
| Compound Class | Biological Activity Investigated | Key Findings | Reference |
| Cyclohexene Meroterpenoids | Anti-inflammatory | Inhibition of pro-inflammatory cytokines TNF-α and IL-6. | mdpi.com |
| Amidrazone derivatives with cyclohexanecarboxylic acid | Anti-inflammatory, Antinociceptive | Demonstrated significant pain-relieving and anti-inflammatory effects in biological assays. | mdpi.com |
| Amidrazone derivatives with cyclohex-1-ene-1-carboxylic acid | Antiproliferative, Anti-inflammatory | Some derivatives were more effective than ibuprofen (B1674241) at inhibiting cell proliferation and strongly inhibited TNF-α secretion. | mdpi.com |
Enzyme Inhibition Studies (e.g., Cytochrome P450s, Kinase Inhibitors)
A key aspect of a drug's pharmacological profile is its interaction with metabolic enzymes and therapeutic targets. Cyclopropylamines have been identified as potent inhibitors of certain enzymes, a property that can be both a therapeutic mechanism and a source of drug-drug interactions.
Cytochrome P450 (CYP) Inhibition: Cyclopropylamines are known to be mechanism-based inactivators of cytochrome P450 enzymes. nih.gov This inactivation is a major concern in drug development as it can lead to dangerous drug-drug interactions. nih.gov The proposed mechanism does not always involve the scission of the cyclopropane ring. Instead, it often proceeds through the formation of a metabolic intermediate complex (MIC), where a nitroso metabolite, formed after oxidation of the amine, coordinates tightly to the heme iron of the P450 enzyme, preventing its catalytic turnover. nih.gov This process effectively shuts down the enzyme's ability to metabolize other drugs.
Kinase Inhibition: Kinases are critical signaling proteins and are major targets in oncology. The development of selective kinase inhibitors is a primary goal in cancer drug discovery. nih.gov The rigid structure of the cyclopropyl group can be incorporated into inhibitor scaffolds to confer conformational stability and optimize binding to the kinase's ATP-binding pocket. nih.gov For example, in the pursuit of Checkpoint kinase 1 (CHK1) inhibitors, various molecular scaffolds are explored and optimized to achieve high potency and selectivity. nih.gov The inclusion of a cyclopropylamine moiety can serve as a key pharmacophore, providing specific interactions and orienting other functional groups for optimal target engagement.
Table 3: Enzyme Inhibition by Cyclopropylamine Derivatives
| Enzyme Target | Role of Cyclopropylamine Moiety | Mechanism/Outcome | Reference |
| Cytochrome P450s | Substrate and Inactivator | Formation of a metabolic intermediate complex (MIC) with the heme iron, leading to time-dependent inactivation of the enzyme. | nih.gov |
| Kinases (e.g., CHK1) | Pharmacophoric Element / Conformational Lock | Can be part of a larger scaffold designed to fit into the ATP-binding site, providing rigidity and specific interactions to inhibit kinase activity. | nih.govnih.gov |
Strategic Approaches in Drug Discovery and Optimization
The discovery of a new drug is a systematic process of design, synthesis, and testing. The unique characteristics of the cyclopropane ring are strategically employed in this process to refine the properties of lead compounds.
Bioisosterism is a fundamental strategy in medicinal chemistry where one functional group is replaced by another to improve potency, selectivity, or pharmacokinetic properties while maintaining the desired biological activity. nih.govyoutube.com The cyclopropane ring is a highly successful bioisostere for several common chemical motifs. nih.gov
Aromatic Ring Replacement: The cyclopropane group can serve as a non-aromatic replacement for a phenyl ring, which often improves metabolic stability and increases the fraction of sp³-hybridized carbons (Fsp³), a property correlated with higher clinical success rates. nih.gov
gem-Dimethyl and Alkene Isostere: It is frequently used as a replacement for a gem-dimethyl group or an alkene. This substitution can enhance potency and selectivity by introducing a specific conformational preference. nih.gov
Conformational Restriction: The rigid, three-membered ring of cyclopropane can lock an otherwise flexible aliphatic chain into a specific, desired conformation. This pre-organization of the molecule for binding to its biological target can lead to a significant increase in potency. nih.gov For instance, the π-character of the cyclopropane ring was used to conformationally restrict a tetrahydropyran (B127337) (THP) ring, making it an effective isostere for a morpholine (B109124) group in inhibitors targeting the PI3K pathway. This restriction helped maintain a co-planar arrangement crucial for activity. nih.govcambridgemedchemconsulting.com
Table 4: Cyclopropane Ring as a Bioisosteric Replacement
| Original Group | Bioisosteric Replacement | Advantage of Replacement | Reference |
| Phenyl Ring | Cyclopropyl Group | Improved metabolic stability, increased Fsp³. | nih.gov |
| gem-Dimethyl Group | Cyclopropyl Group (spiro) | Enhanced potency and selectivity through conformational constraint. | nih.gov |
| Morpholine Ring | Cyclopropyl-fused Tetrahydropyran | Maintained co-planarity required for target binding. | nih.govcambridgemedchemconsulting.com |
| Alkene | Cyclopropane | Increased stability, reduced reactivity. | nih.gov |
Applications of 1 Cyclohexylcyclopropan 1 Amine in Advanced Organic Synthesis
The unique structural characteristics of 1-Cyclohexylcyclopropan-1-amine, which combine a bulky cyclohexyl group and a strained cyclopropyl (B3062369) ring attached to a chiral amino center, make it a compound of interest for various applications in specialized organic synthesis. Its primary amine functionality is a key feature that allows it to participate in a wide range of chemical transformations.
Future Perspectives in 1 Cyclohexylcyclopropan 1 Amine Research
Emerging Trends in Synthetic Methodologies
Furthermore, the field is witnessing a shift towards more sophisticated and efficient chemical transformations. Modern synthetic approaches that could be applied to the synthesis of 1-Cyclohexylcyclopropan-1-amine and its derivatives include:
Chemoenzymatic Synthesis: This approach combines the selectivity of biocatalysts with the versatility of chemical synthesis. nih.gov Enzymes could be engineered to facilitate the stereoselective synthesis of chiral cyclopropane (B1198618) rings, a key feature in many bioactive molecules. nih.gov
Photocatalysis and Electrocatalysis: These methods utilize light or electrical energy to drive chemical reactions, often under mild conditions. hyphadiscovery.com They offer sustainable alternatives to traditional reagents and could enable novel bond formations in the synthesis of complex cyclopropylamine (B47189) derivatives.
Exploration of Novel Pharmacological Targets and Therapeutic Areas
The unique three-dimensional structure conferred by the cyclopropylamine moiety suggests that this compound could interact with a range of biological targets. longdom.orgacs.org The cyclopropyl (B3062369) group is a known pharmacophore in numerous approved drugs, where it can enhance potency, improve metabolic stability, and fine-tune binding to target proteins. scientificupdate.comacs.orgresearchgate.net
Future research should focus on a systematic exploration of the pharmacological profile of this compound. High-throughput screening against a diverse panel of receptors, enzymes, and ion channels could unveil novel biological activities. Based on the activities of other cyclopropylamine-containing molecules, potential therapeutic areas for investigation include:
Central Nervous System (CNS) Disorders: Many cyclopropylamine derivatives exhibit activity as monoamine oxidase inhibitors (MAOIs) or modulators of neurotransmitter transporters, suggesting potential applications in treating depression, anxiety, and other neurological conditions. longdom.orgdigitellinc.com
Oncology: The cyclopropane ring is present in several anticancer agents. longdom.org The rigid structure of the cyclopropyl group can orient substituents in a way that optimizes binding to anticancer targets.
Infectious Diseases: The structural motifs of this compound could be explored for their potential as antiviral or antibacterial agents.
The table below outlines potential pharmacological targets based on the known activities of related compounds.
| Potential Pharmacological Target | Therapeutic Area | Rationale |
| Monoamine Oxidases (MAO-A, MAO-B) | CNS Disorders (e.g., Depression) | The cyclopropylamine scaffold is a classic feature of MAO inhibitors. longdom.orgdigitellinc.com |
| Serotonin (B10506) Transporter (SERT) | CNS Disorders (e.g., Depression, Anxiety) | Cyclopropylamine derivatives have been developed as serotonin reuptake inhibitors. nih.gov |
| Dopamine Transporter (DAT) | CNS Disorders (e.g., ADHD) | The phenethylamine (B48288) backbone, a related structure, is a core component of many DAT inhibitors. wikipedia.org |
| Various Kinases | Oncology | The rigid cyclopropyl group can serve as a scaffold to position functional groups for optimal kinase inhibition. longdom.org |
Advancements in Sustainable and Green Chemistry Approaches for Synthesis
The principles of green chemistry are increasingly integral to modern synthetic chemistry. nih.govacs.orgnih.gov Future research on the synthesis of this compound should prioritize the development of environmentally benign processes. Key areas for advancement include:
Catalytic Methods: The use of catalytic amounts of reagents, as opposed to stoichiometric amounts, is a cornerstone of green chemistry. The development of highly efficient and recyclable catalysts for the key bond-forming steps will be crucial.
Alternative Energy Sources: As mentioned, microwave irradiation and ultrasound can often reduce reaction times and energy consumption compared to conventional heating methods. acs.org
Atom Economy: Synthetic routes should be designed to maximize the incorporation of all starting material atoms into the final product, minimizing waste.
Interdisciplinary Research Opportunities and Collaborative Frameworks
The comprehensive investigation of a novel compound like this compound necessitates a multidisciplinary approach. maps.orgpharmacytimes.com Collaborative frameworks that bring together experts from various fields will be essential to fully elucidate its properties and potential.
Medicinal Chemistry and Computational Chemistry: Computational chemists can use molecular modeling and simulations to predict the binding of this compound to various biological targets, guiding the efforts of medicinal chemists in synthesizing more potent and selective analogs. nih.gov
Pharmacology and Toxicology: Pharmacologists are needed to characterize the biological effects of the compound in vitro and in vivo, while toxicologists will assess its safety profile. nih.govfrontiersin.org
Synthetic Chemistry and Chemical Engineering: Collaboration between synthetic chemists and chemical engineers will be vital for developing scalable and cost-effective manufacturing processes that adhere to green chemistry principles.
Regulatory Science: As research progresses towards potential clinical applications, engagement with regulatory experts will be critical to ensure that studies are designed to meet the requirements for drug approval. pharmacytimes.com
The exploration of novel psychoactive substances, in a broader context, highlights the importance of such interdisciplinary collaborations to ensure responsible and ethical research. maps.orgnih.gov
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 1-Cyclohexylcyclopropan-1-amine, and how can reaction conditions be optimized?
- Methodology :
- Cyclopropanation : Use vinyl cyclohexane precursors with NH insertion reactions or Simmons-Smith reagents to construct the cyclopropane ring .
- Amine Functionalization : Introduce the amine group via reductive amination or nucleophilic substitution, ensuring inert atmospheres (e.g., N₂) to prevent oxidation .
- Optimization : Screen solvents (e.g., THF vs. DCM), temperatures (0–40°C), and catalysts (e.g., Pd/C for hydrogenation) using Design of Experiments (DoE) to maximize yield and purity .
Q. What spectroscopic techniques are most effective for characterizing this compound?
- Methodology :
- ¹H/¹³C NMR : Assign peaks using DEPT-135 and HSQC to resolve cyclohexyl (δ 1.2–2.1 ppm) and cyclopropane (δ 0.5–1.5 ppm) protons. Compare with analogs like 2-Cyclohexylpropan-1-amine hydrochloride .
- IR Spectroscopy : Identify primary amine stretches (N-H, 3300–3500 cm⁻¹) and cyclopropane ring vibrations (C-C, 800–1000 cm⁻¹) .
- Mass Spectrometry : Use ESI-MS to confirm molecular ion [M+H]⁺ and fragmentation patterns (e.g., loss of NH₂) .
Q. How does the cyclopropane ring influence the compound’s stability under different storage conditions?
- Methodology :
- Accelerated Stability Testing : Store samples at 25°C/60% RH and 40°C/75% RH for 4–12 weeks. Monitor degradation via HPLC for byproducts like cyclohexene derivatives .
- Thermal Analysis : Perform TGA/DSC to detect decomposition temperatures (>200°C suggests thermal stability) .
Advanced Research Questions
Q. What strategies resolve discrepancies in biological activity data for this compound across studies?
- Methodology :
- Assay Standardization : Use positive controls (e.g., procyclidine for anticholinergic activity) and validate receptor-binding assays (e.g., radioligand displacement in CNS tissue) .
- Purity Verification : Quantify impurities (>98% purity via HPLC) and test enantiomeric excess (if chiral) using chiral columns .
- Meta-Analysis : Compare data across studies with shared protocols (e.g., IC₅₀ values in µM) to isolate confounding variables .
Q. How can computational modeling predict the stereoelectronic effects of the cyclohexyl group in this compound?
- Methodology :
- DFT Calculations : Optimize geometry at the B3LYP/6-31G* level to analyze strain energy (cyclopropane: ~27 kcal/mol) and electrostatic potential maps for NH₂ reactivity .
- Molecular Docking : Simulate binding to serotonin receptors (e.g., 5-HT₂A) using AutoDock Vina. Compare with analogs like 1-(4-Methylphenyl)cyclopropanamine .
Q. What experimental designs are recommended for studying structure-activity relationships (SAR) of this compound derivatives?
- Methodology :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
